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Compound of Interest

Compound Name: MS47134

Cat. No.: B10854992 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the pharmacology of MS47134, a

potent and selective agonist of the Mas-related G-protein-coupled receptor X4 (MRGPRX4).

The information is compiled from preclinical research and is intended to inform further

investigation and potential therapeutic development.

Core Pharmacology
MS47134 has been identified as a valuable research tool for elucidating the physiological and

pathological roles of MRGPRX4, a receptor implicated in itch, pain, and mast cell-mediated

hypersensitivity.[1] Its high potency and selectivity make it a suitable probe for studying the

downstream signaling and functional consequences of MRGPRX4 activation.

Quantitative Data Summary
The following table summarizes the key quantitative pharmacological parameters of MS47134
based on available preclinical data.
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Parameter Value Assay System Reference

EC50 149 nM
FLIPR Ca2+ Assay

(MRGPRX4)
[1][2]

EC50 150 nM Gq activation assay [3]

Selectivity

47-fold improved

selectivity for

MRGPRX4 over the

Kir6.2/SUR1

potassium channel.

Not specified [1][3]

Selectivity

No appreciable

agonist or antagonist

activity at 318 other

tested GPCRs. Off-

target profiling

showed transient

activity at MRGPRX1

that was not

replicated.

GPCRome screening [3]

Mechanism of Action
MS47134 exerts its effects by binding to and activating MRGPRX4, a member of the Mas-

related G-protein-coupled receptor family.[1][3] This activation triggers the Gq signaling

cascade.

Binding Site and Molecular Interactions
Structural studies, including cryo-electron microscopy of the MRGPRX4-MS47134-Gq complex,

have revealed that MS47134 binds to a shallow, extracellularly located pocket on the receptor.

[3][4][5] This binding site is distinct from the canonical orthosteric binding sites observed in

many other GPCRs.[3][5]

The binding of MS47134 is stabilized by a network of interactions with specific amino acid

residues within the MRGPRX4 binding pocket. The 3,5-dimethyl-adamantyl group of MS47134
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is anchored by interactions with K963.26, V993.29, W158ECL2, Y2406.59, Y2507.31, and

Y2547.35.[3][5] The carboxyl group of MS47134 forms charge interactions primarily with

R822.60, while its phenyl group engages in non-polar interactions with L983.28, R953.25, and

M1023.32.[3][5]

Downstream Signaling Pathway
Upon binding of MS47134, MRGPRX4 undergoes a conformational change that facilitates the

activation of the heterotrimeric G protein Gq. Activated Gq, in turn, stimulates phospholipase C

(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, leading to the release of intracellular calcium (Ca2+), a key signaling event that was

leveraged in the FLIPR Ca2+ assay to determine the potency of MS47134.[1][3][5]
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The

following sections describe the key experimental protocols used in the characterization of

MS47134.

FLIPR Calcium Assay
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This assay was employed to determine the potency (EC50) of MS47134 in activating

MRGPRX4.

Objective: To measure the intracellular calcium mobilization following receptor activation by

MS47134.

Methodology:

Cell Culture: HEK293 cells stably expressing human MRGPRX4 are cultured in appropriate

media.

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates

and grown to confluence.

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.

Compound Preparation: A serial dilution of MS47134 is prepared in the assay buffer.

FLIPR Measurement: The microplate is placed into a Fluorometric Imaging Plate Reader

(FLIPR). Baseline fluorescence is measured before the addition of the compound.

Compound Addition: The prepared dilutions of MS47134 are automatically added to the

wells.

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular

calcium concentration, are monitored in real-time.

Data Analysis: The peak fluorescence response is plotted against the logarithm of the

compound concentration. A sigmoidal dose-response curve is fitted to the data to determine

the EC50 value.

Site-Directed Mutagenesis
This technique was used to identify the specific amino acid residues in MRGPRX4 that are

critical for MS47134 binding and receptor activation.
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Objective: To assess the impact of mutating key residues in the MS47134 binding pocket on Gq

activation.

Methodology:

Plasmid Preparation: A plasmid containing the wild-type human MRGPRX4 cDNA is used as

a template.

Primer Design: Primers containing the desired point mutation (e.g., Alanine substitution) for a

target residue are designed.

PCR Mutagenesis: Polymerase Chain Reaction (PCR) is performed using the template

plasmid and the mutagenic primers to generate plasmids containing the mutated MRGPRX4

sequence.

Template Removal: The original, non-mutated template plasmid is digested using a

methylation-sensitive restriction enzyme (e.g., DpnI).

Transformation: The mutated plasmids are transformed into competent E. coli for

amplification.

Sequence Verification: The sequence of the mutated MRGPRX4 gene is verified by DNA

sequencing.

Transfection and Functional Assay: The verified mutant plasmids are transfected into host

cells (e.g., HEK293). The functional response of the mutant receptors to MS47134 is then

assessed using a suitable assay, such as the FLIPR Calcium Assay or a G-protein activation

assay, to determine any changes in potency or efficacy.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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